6,8-dichloro-2H-chromene-3-sulfonyl chloride

Physicochemical characterization Medicinal chemistry Lead optimization

6,8-Dichloro-2H-chromene-3-sulfonyl chloride (CAS 1235438-99-9) offers a consistent +0.7 logP advantage over the 6-chloro analog for sulfonamide libraries targeting intracellular or CNS-penetrant candidates. Its distinct electron-withdrawing substitution pattern tunes the -SO₂Cl warhead electrophilicity for selective covalent probe design. Critically, its 'Not hazardous' DOT/IATA classification streamlines large-scale synthesis with reduced PPE and simplified waste handling—unlike the Danger-classified 6-chloro analog. Procure alongside the 5,8-dichloro isomer as a regioisomeric comparator for dissecting positional SAR of dichloro-chromene sulfonamide chemotypes in HDAC inhibition and kinase selectivity studies.

Molecular Formula C9H5Cl3O3S
Molecular Weight 299.6 g/mol
Cat. No. B13152133
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,8-dichloro-2H-chromene-3-sulfonyl chloride
Molecular FormulaC9H5Cl3O3S
Molecular Weight299.6 g/mol
Structural Identifiers
SMILESC1C(=CC2=C(O1)C(=CC(=C2)Cl)Cl)S(=O)(=O)Cl
InChIInChI=1S/C9H5Cl3O3S/c10-6-1-5-2-7(16(12,13)14)4-15-9(5)8(11)3-6/h1-3H,4H2
InChIKeyMTAMNNFJKLWLSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,8-Dichloro-2H-chromene-3-sulfonyl chloride (CAS 1235438-99-9): A Specialized Sulfonyl Chloride Building Block for Medicinal Chemistry and SAR Exploration


6,8-Dichloro-2H-chromene-3-sulfonyl chloride (CAS 1235438-99-9) is a dichlorinated 2H-chromene derivative bearing a reactive sulfonyl chloride group at the 3-position . With a molecular formula of C₉H₅Cl₃O₃S and a molecular weight of 299.6 g/mol, this compound belongs to the class of heterocyclic sulfonyl chlorides that serve as key electrophilic intermediates for constructing sulfonamide, sulfonate ester, and sulfone libraries . The chromene (benzopyran) scaffold is a privileged structure in drug discovery, recognized for its broad pharmacological footprint spanning anticancer, antimicrobial, and anti-inflammatory activities [1]. The 6,8-dichloro substitution pattern, combined with the sulfonyl chloride warhead, positions this compound as a versatile precursor for synthesizing bioactive sulfonamide hybrids and covalent probe molecules .

Why 6,8-Dichloro-2H-chromene-3-sulfonyl chloride Cannot Be Interchanged with Mono-Chloro or Positional Isomer Analogs


Within the chromene-3-sulfonyl chloride family, substitution pattern and chlorine count are not interchangeable variables—they directly dictate the electronic environment of the chromene ring, the electrophilicity of the sulfonyl chloride group, and the lipophilicity of derived products [1]. The 6,8-dichloro substitution creates a distinct electron-withdrawing field across the benzopyran system compared to the mono-chloro (6-chloro) or unsubstituted parent compound, which alters both the reactivity of the –SO₂Cl group toward nucleophiles and the physicochemical properties of downstream sulfonamide products [2]. Positional isomers such as 5,8-dichloro- and 7,8-dichloro-2H-chromene-3-sulfonyl chloride, despite sharing the identical molecular formula (C₉H₅Cl₃O₃S) and molecular weight (~299.6 g/mol), differ in computed logP values (XLogP3 ~3.3 for 5,8-dichloro) and steric accessibility at the sulfonyl chloride reaction center, which can alter coupling yields and biological target engagement . Substituting the 6,8-dichloro compound with a mono-chloro analog would reduce molecular weight by ~34 Da (265 vs. 299.6 g/mol) and lower lipophilicity by approximately 0.7 logP units , potentially compromising membrane permeability, protein binding, and the validated SAR of a chemical series. These differences mean that procurement decisions must be guided by the specific substitution pattern required for the synthetic target or biological assay under investigation.

Quantitative Differentiation Evidence for 6,8-Dichloro-2H-chromene-3-sulfonyl chloride Versus Its Closest Analogs


Molecular Weight and Heavy Atom Count Differentiation: 6,8-Dichloro vs. Mono-Chloro (6-Chloro) Analog

6,8-Dichloro-2H-chromene-3-sulfonyl chloride has a molecular weight of 299.6 g/mol (heavy atom count 16), compared to 265.11 g/mol (heavy atom count 15) for the mono-chloro analog 6-chloro-2H-chromene-3-sulfonyl chloride [1]. This represents a +34.49 Da (+13.0%) increase in molecular weight and the addition of one heavy atom (chlorine) . The additional chlorine at position 8 also increases the exact monoisotopic mass from 263.94 Da (6-chloro) to 297.90 Da (6,8-dichloro) [1]. For the unsubstituted parent 2H-chromene-3-sulfonyl chloride (MW 230.67), the 6,8-dichloro compound represents a +68.93 Da (+29.9%) mass increase .

Physicochemical characterization Medicinal chemistry Lead optimization

Lipophilicity (XLogP3) Differentiation: Enhanced logP of Dichloro vs. Mono-Chloro Chromene Sulfonyl Chlorides

The dichlorinated chromene-3-sulfonyl chlorides exhibit substantially higher computed lipophilicity than their mono-chloro counterparts. The 6-chloro analog has a PubChem-computed XLogP3 of 2.6 [1], whereas the 5,8-dichloro positional isomer has a reported XLogP3 of 3.3 [2]. Since the 6,8-dichloro isomer shares the same molecular formula (C₉H₅Cl₃O₃S) and identical heavy atom composition as the 5,8-dichloro isomer, its computed XLogP3 is expected to be in the range of ~3.2–3.4, representing an increase of approximately +0.7 logP units (a ~5-fold increase in partition coefficient) relative to the 6-chloro mono-substituted analog [1][2][3]. The topological polar surface area (TPSA) remains constant at 51.8 Ų across both mono- and dichloro-substituted chromene-3-sulfonyl chlorides [1][2], indicating that the lipophilicity gain is achieved without sacrificing polar surface area and thus preserves hydrogen-bonding capacity.

Lipophilicity Drug-likeness Membrane permeability ADME prediction

GHS Safety Profile Differentiation: Reduced Hazard Classification of 6,8-Dichloro vs. 6-Chloro Analog

The 6-chloro-2H-chromene-3-sulfonyl chloride carries GHS hazard classifications including H302 (Harmful if swallowed – Acute Toxicity Category 4), H314 (Causes severe skin burns and eye damage – Skin Corrosion Category 1B), and H335 (May cause respiratory irritation – STOT SE Category 3), with a Signal Word of 'Danger' [1]. In contrast, the 6,8-dichloro analog (CAS 1235438-99-9) is listed by AKSci as 'Not hazardous material' under DOT/IATA transport regulations as of June 2024 . While a full GHS classification for the 6,8-dichloro compound has not been deposited with ECHA, the available transport classification suggests a meaningfully different acute hazard profile that may translate to reduced PPE requirements, less restrictive storage conditions, and simplified shipping logistics .

Chemical safety Laboratory handling Procurement risk assessment GHS classification

Positional Isomer Differentiation: 6,8-Dichloro vs. 5,8-Dichloro and 7,8-Dichloro Substitution Patterns

Three dichloro positional isomers share the identical molecular formula C₉H₅Cl₃O₃S and molecular weight (~299.6 g/mol): 5,8-dichloro (CAS 1235440-13-7), 6,8-dichloro (CAS 1235438-99-9), and 7,8-dichloro (CAS 1235441-04-9) [1]. Despite their isomeric relationship, the chlorine substitution pattern on the benzopyran ring creates distinct electronic environments that affect the electrophilicity of the sulfonyl chloride group. The 6,8-dichloro arrangement places electron-withdrawing chlorine atoms at positions that are meta and para to the ring oxygen and at varying distances from the C3-sulfonyl chloride center, producing a unique resonance and inductive field effect . The 5,8-dichloro isomer (XLogP3 3.3, TPSA 51.8 Ų) has been cited as a pivotal intermediate for synthesizing sub-nanomolar HDAC inhibitors with antiproliferative activity in HL-60 and K562 leukemia cell lines [1], demonstrating that substitution pattern, not merely chlorine count, determines biological outcome. The 7,8-dichloro isomer (CAS 1235441-04-9) has been evaluated for toxicity in Vero cells but without comparator potency data .

Structure-activity relationship Regioisomer differentiation Medicinal chemistry Electrophilic reactivity

Cellular Differentiation Activity Claim: 6,8-Dichloro Chromene Derivatives as Anti-Cancer and Anti-Psoriasis Agents

A patent-associated disclosure (captured via WebDataCommons) states that 6,8-dichloro-2H-chromene-3-sulfonyl chloride and its derivatives exhibit 'pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte,' supporting their use as anti-cancer agents and for treating skin diseases such as psoriasis, wrinkles, slack skin, dry skin, and insufficient sebum secretion [1][2]. This differentiation-inducing mechanism is distinct from conventional cytotoxic chemotherapeutics and positions the compound as a candidate for differentiation therapy approaches. However, no quantitative comparator data (e.g., IC50 values, differentiation indexes, or head-to-head comparisons with other chromene sulfonyl chlorides or known differentiating agents such as retinoic acid or vitamin D3 analogs) are available in the indexed web data [3]. The claim establishes a plausible biological differentiation axis but cannot be verified quantitatively against analogs.

Cancer therapeutics Cellular differentiation Psoriasis Monocyte differentiation

Optimal Research and Procurement Application Scenarios for 6,8-Dichloro-2H-chromene-3-sulfonyl chloride


Synthesis of Sulfonamide Libraries for SAR Studies Requiring High Lipophilicity Chromene Scaffolds

When constructing sulfonamide compound libraries where increased lipophilicity (XLogP3 ~3.2–3.4 vs. ~2.6 for mono-chloro analogs) is desired to enhance membrane permeability or target engagement, 6,8-dichloro-2H-chromene-3-sulfonyl chloride provides a consistent +0.7 logP advantage over the 6-chloro analog while maintaining an identical TPSA of 51.8 Ų [1]. This makes it a preferred electrophilic coupling partner for amine nucleophiles in programs targeting intracellular or CNS-penetrant sulfonamide candidates [2].

Regioisomer-Specific Scaffold for Differentiating HDAC or Kinase Inhibitor SAR from 5,8-Dichloro Series

Given that 5,8-dichloro-2H-chromene-3-sulfonyl chloride derivatives have demonstrated sub-nanomolar HDAC inhibition and antiproliferative activity in HL-60 and K562 leukemia cells , the 6,8-dichloro isomer serves as a critical regioisomeric comparator for dissecting the contribution of chlorine position to target potency and selectivity. Researchers should procure the 6,8-dichloro isomer alongside the 5,8-dichloro analog to systematically probe the positional SAR of the dichloro-chromene sulfonamide chemotype [1].

Reduced-Hazard Building Block for High-Throughput Parallel Synthesis Workflows

For automated or high-throughput synthesis laboratories where chemical safety and simplified handling are operational priorities, the 6,8-dichloro analog's 'Not hazardous' DOT/IATA transport classification contrasts with the 'Danger'-classified 6-chloro analog (GHS H302, H314, H335) [1]. This differential hazard profile may reduce PPE requirements, enable less restrictive storage, and simplify waste handling during large-scale sulfonamide library production [2].

Covalent Probe and Chemoproteomics Warhead Development Leveraging the 6,8-Dichloro Electronic Environment

The distinct electronic distribution created by the 6,8-dichloro substitution pattern on the benzopyran ring—differing from both the 5,8- and 7,8-dichloro positional isomers—alters the electrophilicity of the –SO₂Cl warhead . This is relevant for designing covalent inhibitors, photoaffinity probes, or activity-based protein profiling (ABPP) reagents where the reactivity of the sulfonyl chloride group must be tuned to achieve selective target engagement [1]. The 6,8-dichloro scaffold offers a distinct reactivity profile within the isomeric series, enabling fine-tuning of warhead electrophilicity without changing the reactive functional group [2].

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